An In-depth Technical Guide to 5-(Piperidin-1-yl)pent-3-yn-1-ol
An In-depth Technical Guide to 5-(Piperidin-1-yl)pent-3-yn-1-ol
CAS Registry Number: 104580-60-1 Molecular Formula: C₁₀H₁₇NO Molecular Weight: 167.25 g/mol
Abstract: This technical guide provides a comprehensive overview of 5-(Piperidin-1-yl)pent-3-yn-1-ol, a propargylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct literature on this specific compound, this document presents a proposed, scientifically-grounded pathway for its synthesis via a copper-catalyzed three-component coupling reaction. Furthermore, it details the predicted physicochemical properties, a complete workflow for structural characterization with expected analytical data, and a discussion on potential applications in drug development based on the known pharmacology of related structural motifs. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Scientific Context
5-(Piperidin-1-yl)pent-3-yn-1-ol is a bifunctional molecule incorporating a piperidine ring, a common scaffold in pharmaceuticals, and a propargylamine moiety.[1][2] The propargylamine structure is a versatile building block in organic synthesis and is found in numerous biologically active compounds.[3][4] The presence of a primary alcohol adds a further point for chemical modification, making this compound a valuable intermediate for the synthesis of more complex molecules.
The piperidine heterocycle is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of conditions, including cancer, central nervous system disorders, and infectious diseases.[5][6] Its conformational flexibility and ability to engage in hydrogen bonding contribute to its frequent use in drug design.[5] Propargylamines, on the other hand, are known for their utility in click chemistry, as precursors to various heterocyclic systems, and as components of pharmacologically active agents, including monoamine oxidase (MAO) inhibitors.[3] This guide will elucidate a robust method for the preparation and characterization of this promising chemical entity.
Proposed Synthesis Pathway: Copper-Catalyzed A³ Coupling
The most direct and atom-economical approach to synthesizing 5-(Piperidin-1-yl)pent-3-yn-1-ol is through a three-component reaction, commonly known as the A³ (Aldehyde-Alkyne-Amine) coupling or a variant of the Mannich reaction.[4][7] This one-pot synthesis is highly efficient for creating propargylamines.[3][8] The proposed reaction involves the coupling of pent-4-yn-1-ol, formaldehyde, and piperidine, catalyzed by a copper(I) salt, such as copper(I) bromide.[9][10]
Reaction Mechanism
The catalytic cycle for the copper-catalyzed A³ coupling is a well-established process.[11][12] The key steps are:
-
Formation of Copper Acetylide: The terminal alkyne, pent-4-yn-1-ol, reacts with the copper(I) catalyst to form a highly reactive copper acetylide intermediate.
-
Iminium Ion Formation: Concurrently, the secondary amine (piperidine) reacts with the aldehyde (formaldehyde) to form a highly electrophilic iminium ion.[13]
-
Nucleophilic Attack: The copper acetylide acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond, yielding the final propargylamine product and regenerating the copper catalyst.
Caption: Proposed A³ Coupling Reaction Mechanism.
Detailed Experimental Protocol
Materials:
-
Pent-4-yn-1-ol (CAS 5390-04-5)[14]
-
Piperidine (CAS 110-89-4)[15]
-
Paraformaldehyde
-
Copper(I) Bromide (CuBr)
-
Dioxane (or another suitable solvent like acetonitrile)[10]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pent-4-yn-1-ol (1.0 eq.), piperidine (1.2 eq.), paraformaldehyde (1.5 eq.), and copper(I) bromide (5 mol%).
-
Add dioxane as the solvent (approx. 0.1 M concentration relative to the alkyne).
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(Piperidin-1-yl)pent-3-yn-1-ol.
Caption: Synthetic Workflow for the Target Molecule.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized 5-(Piperidin-1-yl)pent-3-yn-1-ol would be confirmed using a suite of standard analytical techniques. The following table summarizes the predicted properties and expected spectral data.
| Property / Technique | Predicted Value / Observation | Rationale / Key Features |
| Physical State | Colorless to pale yellow oil/liquid | Based on similar propargylamines and the precursor pent-4-yn-1-ol. |
| Boiling Point | > 160 °C | Expected to be higher than the starting alcohol (pent-4-yn-1-ol, bp 154-155 °C) due to increased molecular weight and polarity.[14] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH). | Typical for organic molecules of this size and functionality. |
| IR Spectroscopy | ~3350 cm⁻¹ (O-H, broad), ~2930-2850 cm⁻¹ (C-H), ~2230 cm⁻¹ (C≡C, weak), ~1100 cm⁻¹ (C-N) | The O-H stretch will be broad. The internal alkyne C≡C stretch is typically weak. Characteristic C-H and C-N stretches will be present.[16] |
| ¹H NMR Spectroscopy | δ ~ 3.6-3.8 (t, 2H, -CH₂OH), δ ~ 3.2-3.4 (t, 2H, -C≡C-CH₂N-), δ ~ 2.4-2.6 (m, 4H, piperidine α-CH₂), δ ~ 2.3-2.5 (m, 2H, -CH₂CH₂OH), δ ~ 1.5-1.7 (m, 6H, piperidine β,γ-CH₂), δ ~ 1.0-2.0 (br s, 1H, -OH) | Key signals include the triplet for the methylene adjacent to the hydroxyl group and the triplet for the methylene adjacent to the nitrogen. The piperidine protons will appear as multiplets.[17] |
| ¹³C NMR Spectroscopy | δ ~ 80-90 (2C, -C≡C-), δ ~ 60-62 (-CH₂OH), δ ~ 52-54 (2C, piperidine α-CH₂), δ ~ 45-47 (-C≡C-CH₂N-), δ ~ 30-32 (-CH₂CH₂OH), δ ~ 25-27 (1C, piperidine γ-CH₂), δ ~ 23-25 (2C, piperidine β-CH₂) | The two alkyne carbons will be distinct. The carbons adjacent to heteroatoms (O and N) will be deshielded.[16] |
| Mass Spectrometry (EI) | M⁺ at m/z = 167. Key fragments: m/z = 150 (M-OH), m/z = 136 (M-CH₂OH), m/z = 98 (piperidine-CH₂⁺), m/z = 84 (piperidine radical cation). | The molecular ion peak should be observable. Fragmentation patterns will likely involve loss of the hydroxyl group and cleavage at the propargylic position. |
Safety and Handling
Precautionary Measures:
-
Piperidine: Is a flammable and toxic liquid.[15] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat, is mandatory.[18][19]
-
Pent-4-yn-1-ol: Is a combustible liquid.[20] Standard precautions for handling organic liquids should be followed.
-
Copper Salts: Can be toxic if ingested. Avoid creating dust.
All synthetic and handling procedures should be conducted by trained personnel in a controlled laboratory environment, following established safety protocols.
Potential Applications in Drug Development
The unique structural combination of a piperidine ring and a functionalized propargylamine chain makes 5-(Piperidin-1-yl)pent-3-yn-1-ol a compelling candidate for further investigation in drug discovery.
-
CNS-Active Agents: The piperidine scaffold is a cornerstone of many drugs targeting the central nervous system. Its incorporation suggests potential for activity as an antipsychotic, analgesic, or neuroprotective agent.[1][2]
-
Anticancer Therapeutics: Numerous piperidine derivatives have been investigated for their anticancer properties, acting on various signaling pathways.[21] The propargylamine moiety could be further functionalized to target specific enzymes or receptors implicated in cancer progression.
-
Antimicrobial Agents: The piperidine nucleus is also found in several antibacterial and antifungal compounds.[1] This molecule could serve as a starting point for the development of new antimicrobial drugs.
-
Synthetic Intermediate: The primary alcohol provides a handle for further chemical elaboration. It can be oxidized to an aldehyde or carboxylic acid, or esterified to create a library of derivatives for structure-activity relationship (SAR) studies. This versatility makes it a valuable intermediate for accessing a wide range of more complex bioactive molecules.[4]
Conclusion
While 5-(Piperidin-1-yl)pent-3-yn-1-ol is not extensively documented in current scientific literature, its synthesis is highly feasible through established and efficient chemical transformations like the A³ coupling reaction. This guide provides a detailed, practical framework for its preparation and comprehensive characterization. The combination of the pharmacologically significant piperidine ring and the versatile propargylamine-alcohol backbone positions this molecule as a valuable building block for the discovery of novel therapeutics. Researchers are encouraged to use this guide as a foundational document for the synthesis and exploration of this and related compounds in their drug development programs.
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